molecular formula C14H15IN4S B14284224 5-[Methyl(phenyl)amino]-3-phenyl-2,3-dihydro-1,2,3,4-thiatriazol-2-ium iodide CAS No. 149755-35-1

5-[Methyl(phenyl)amino]-3-phenyl-2,3-dihydro-1,2,3,4-thiatriazol-2-ium iodide

Cat. No.: B14284224
CAS No.: 149755-35-1
M. Wt: 398.27 g/mol
InChI Key: XVWUHWGLNAHEMO-UHFFFAOYSA-N
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Description

5-[Methyl(phenyl)amino]-3-phenyl-2,3-dihydro-1,2,3,4-thiatriazol-2-ium iodide is a heterocyclic compound that contains a thiatriazole ring

Preparation Methods

The synthesis of 5-[Methyl(phenyl)amino]-3-phenyl-2,3-dihydro-1,2,3,4-thiatriazol-2-ium iodide typically involves the reaction of phenylhydrazine with carbon disulfide and methyl iodide under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the thiatriazole ring. The reaction mixture is then heated to promote the cyclization process, resulting in the formation of the desired compound .

Chemical Reactions Analysis

5-[Methyl(phenyl)amino]-3-phenyl-2,3-dihydro-1,2,3,4-thiatriazol-2-ium iodide undergoes various chemical reactions, including:

Scientific Research Applications

5-[Methyl(phenyl)amino]-3-phenyl-2,3-dihydro-1,2,3,4-thiatriazol-2-ium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[Methyl(phenyl)amino]-3-phenyl-2,3-dihydro-1,2,3,4-thiatriazol-2-ium iodide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Similar compounds to 5-[Methyl(phenyl)amino]-3-phenyl-2,3-dihydro-1,2,3,4-thiatriazol-2-ium iodide include other thiatriazole derivatives and heterocyclic compounds containing sulfur and nitrogen atoms. These compounds share similar structural features and chemical reactivity but may differ in their biological activity and applications. Examples of similar compounds include:

Properties

CAS No.

149755-35-1

Molecular Formula

C14H15IN4S

Molecular Weight

398.27 g/mol

IUPAC Name

N-methyl-N,3-diphenyl-2H-thiatriazol-2-ium-5-amine;iodide

InChI

InChI=1S/C14H14N4S.HI/c1-17(12-8-4-2-5-9-12)14-15-18(16-19-14)13-10-6-3-7-11-13;/h2-11,16H,1H3;1H

InChI Key

XVWUHWGLNAHEMO-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=NN([NH2+]S2)C3=CC=CC=C3.[I-]

Origin of Product

United States

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